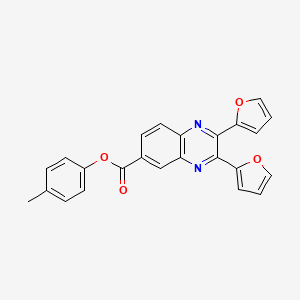

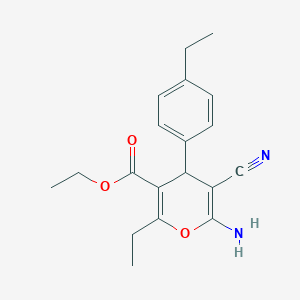

4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate, also known as MFQ, is a quinoxaline derivative that has attracted significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. MFQ is a heterocyclic compound that contains two furyl rings and a quinoxaline ring, which confer unique physicochemical properties and biological activities to the molecule.

Aplicaciones Científicas De Investigación

4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to exhibit potent anticancer, antiviral, and antimicrobial activities. For example, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been reported to inhibit the growth of human breast cancer cells and induce apoptosis by activating the caspase-3 pathway. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by interfering with viral entry and replication. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

In materials science, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been used as a building block for the design and synthesis of functional materials, such as fluorescent probes, sensors, and organic semiconductors. For example, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been incorporated into a fluorescent probe for the detection of Cu2+ ions in aqueous solution with high sensitivity and selectivity. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been used as a core molecule for the synthesis of organic semiconductors with high charge mobility and photovoltaic performance.

In biochemistry, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been studied for its mechanism of action and biochemical and physiological effects. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to bind to DNA and inhibit the activity of topoisomerase II, which is a critical enzyme involved in DNA replication and transcription. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to affect the mitochondrial membrane potential and induce the production of reactive oxygen species (ROS), which can lead to cell death or senescence.

Mecanismo De Acción

The mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate involves its interaction with various molecular targets, such as DNA, topoisomerase II, and mitochondria. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to bind to DNA and form a stable complex, which can interfere with DNA replication and transcription. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to inhibit the activity of topoisomerase II by stabilizing the cleavage complex, which can lead to DNA damage and apoptosis. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to affect the mitochondrial membrane potential and induce the production of ROS, which can trigger cell death or senescence.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate depend on its concentration, exposure time, and cellular context. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to induce apoptosis in various cancer cell lines by activating the caspase-3 pathway and disrupting the mitochondrial membrane potential. In addition, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been found to inhibit the replication of HIV and HCV by interfering with viral entry and replication. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been shown to possess antibacterial activity against Gram-positive and Gram-negative bacteria, including MRSA and E. coli. However, the exact mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate against bacteria is still unclear and requires further investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments include its potent biological activity, unique physicochemical properties, and ease of synthesis. 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate can be synthesized in a few steps from commercially available starting materials and purified by standard chromatographic techniques. Moreover, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate has been extensively studied for its mechanism of action and biochemical and physiological effects, which can facilitate the design and interpretation of experiments. However, the limitations of using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments include its low solubility in aqueous solution, potential toxicity at high concentrations, and limited availability in large quantities. Therefore, careful consideration should be given to the experimental conditions and safety precautions when using 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in lab experiments.

Direcciones Futuras

There are several future directions for the research on 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate, including the following:

1. Development of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate-based anticancer drugs with improved selectivity and efficacy.

2. Design and synthesis of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate derivatives with enhanced solubility, stability, and pharmacokinetic properties.

3. Investigation of the mechanism of action of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate against bacteria and development of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate-based antibacterial agents.

4. Exploration of the potential applications of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in materials science, such as organic electronics and photonics.

5. Study of the effects of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate on the immune system and its potential use as an immunomodulatory agent.

6. Evaluation of the safety and toxicity of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate in animal models and humans.

In conclusion, 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate is a quinoxaline derivative that has attracted significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate have been discussed in this paper. The research on 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate is expected to contribute to the development of new drugs, materials, and technologies with significant societal impact.

Métodos De Síntesis

The synthesis of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate involves the reaction of 2-furylamine and 4-methylphenylglyoxal with ethyl acetoacetate under reflux conditions in the presence of a catalytic amount of acetic acid. The resulting product is then treated with phosphorus oxychloride to yield the final 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate compound. The yield of 4-methylphenyl 2,3-di-2-furyl-6-quinoxalinecarboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Propiedades

IUPAC Name |

(4-methylphenyl) 2,3-bis(furan-2-yl)quinoxaline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2O4/c1-15-6-9-17(10-7-15)30-24(27)16-8-11-18-19(14-16)26-23(21-5-3-13-29-21)22(25-18)20-4-2-12-28-20/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFZSFIMJYRKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)

![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)

![2-[4-(benzyloxy)-3-bromobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5035877.png)

![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)

![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)

![5-{3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5035913.png)

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl(2-methoxyethyl)amine](/img/structure/B5035920.png)